molecular formula C11H20BrNO3 B12940152 tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate

tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate

Cat. No.: B12940152
M. Wt: 294.19 g/mol
InChI Key: OBJOQVLWWLTNLQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a bromomethyl group and a tert-butyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate typically involves the bromination of a precursor compound. One common method is the reaction of tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-butyl 2-(azidomethyl)-5-methylmorpholine-4-carboxylate.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as an intermediate in various organic reactions .

Biology

In biological research, this compound can be used to modify biomolecules or to introduce specific functional groups into peptides and proteins. Its reactivity makes it a valuable tool in the study of enzyme mechanisms and protein interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used to synthesize analogs of bioactive compounds, aiding in the development of new drugs and therapeutic agents .

Industry

Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. This reactivity is exploited in both synthetic and biological applications to introduce specific functional groups or to modify existing structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate is unique due to the presence of both a bromomethyl group and a morpholine ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions sets it apart from other similar compounds.

Properties

Molecular Formula

C11H20BrNO3

Molecular Weight

294.19 g/mol

IUPAC Name

tert-butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H20BrNO3/c1-8-7-15-9(5-12)6-13(8)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

OBJOQVLWWLTNLQ-UHFFFAOYSA-N

Canonical SMILES

CC1COC(CN1C(=O)OC(C)(C)C)CBr

Origin of Product

United States

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